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Compound of Interest

Compound Name: 2,5-Diiodothiophene

Cat. No.: B186504 Get Quote

An In-depth Technical Guide to the Crystal Structure of 2,5-Diiodothiophene

Introduction
2,5-Diiodothiophene (C₄H₂I₂S) is a halogenated heterocyclic compound that serves as a

crucial building block, or synthon, in the fields of materials science and crystal engineering.[1]

[2] Its rigid structure and the presence of iodine atoms make it an ideal candidate for forming

predictable supramolecular assemblies through halogen bonding.[1][2] While thiophene-based

materials have been extensively studied for their potential in applications like polymeric solar

cells, the crystal structure of the simple 2,5-diiodothiophene molecule was not reported until

2017.[1][3] This guide provides a comprehensive analysis of its crystal structure, details the

experimental protocols for its determination, and explores the key intermolecular interactions

that govern its solid-state packing.

Crystal Structure and Crystallographic Data
The crystal structure of 2,5-diiodothiophene was determined by single-crystal X-ray

diffraction.[4] The analysis reveals that the compound crystallizes in the orthorhombic system,

belonging to the space group Pbca.[4] The unit cell contains eight molecules, all located on

general crystallographic sites.[4] Despite the presence of multiple molecules in the unit cell, the

structure is notable for the minimal interactions between them.[3][4] This lack of significant

intermolecular forces is reflected in its vibrational spectra, which show very small factor group

splitting and phonon dispersion.[3][4]

The key crystallographic data collected at a temperature of 180 K are summarized in the table

below.[4]
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Parameter Value

Empirical Formula C₄H₂I₂S

Formula Weight 335.92

Temperature 180(2) K

Crystal System Orthorhombic

Space Group Pbca

a (Å) 14.9443(9)

b (Å) 18.2941(15)

c (Å) 5.2541(3)

α (°) 90

β (°) 90

γ (°) 90

Z (Molecules/Unit Cell) 8

Intermolecular Interactions and Crystal Packing
While the interactions in the crystal of pure 2,5-diiodothiophene are weak, the molecule is a

versatile synthon for crystal engineering due to its ability to act as a halogen bond donor.[1][2]

The iodine atoms on the thiophene ring possess a region of positive electrostatic potential,

known as a σ-hole, which allows them to interact favorably with electron-rich atoms (halogen

bond acceptors).[1]

In various co-crystals, 2,5-diiodothiophene forms a range of halogen and chalcogen bonding

motifs, including C–I···I, C–I···S, and S···S interactions.[1][2] The prevalence of these

interactions often depends on the stoichiometry of the halogen bond donor and acceptor in the

crystal.[1][2] For instance, donor-rich stoichiometries tend to form 2-dimensional networks

involving C–I···S and S···S bonds.[1][2]

The diagram below illustrates the principal intermolecular interactions involving the 2,5-
diiodothiophene molecule in co-crystals.
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Halogen/Chalcogen Bond Donor

Halogen/Chalcogen Bond Acceptors

2,5-Diiodothiophene (25DIT)

 S···S / S···π
Iodide Anion (I⁻)

 C-I···I⁻

Thiophene Sulfur (S) C-I···S (Chalcogen Bond)

N-Heterocycles

 C-I···N

Click to download full resolution via product page

Key intermolecular bonding motifs of 2,5-diiodothiophene.

Experimental Protocols
The determination of the crystal structure of 2,5-diiodothiophene involves a standardized

workflow from material acquisition to data analysis.

Materials and Crystallization
Materials: 2,5-Diiodothiophene was acquired from commercial suppliers (e.g., Aldrich) and

used without further purification.[4]

Crystallization: For co-crystal studies, single crystals were typically grown by slow

evaporation.[1] Reagents were dissolved in a minimal amount of a suitable solvent such as

methanol, ethanol, or acetonitrile.[1] The solution was then left undisturbed at room

temperature, allowing the solvent to evaporate slowly until crystals formed.[1]

Single-Crystal X-ray Diffraction
The workflow for data collection and structure solution is a critical aspect of the analysis.
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Sample Preparation

Data Collection

Structure Solution & Refinement

Obtain 2,5-Diiodothiophene

Grow Single Crystal
(Slow Evaporation)

Mount Crystal on Diffractometer

Cool Crystal to 180 K

Irradiate with Mo-Kα X-rays
(λ = 0.71073 Å)

Collect Diffraction Data
(Oxford Diffraction XCalibur Gemini)

Integrate Intensities
(CrysAlisPro Software)

Apply Absorption Correction

Solve Structure
(Direct Methods)

Refine Structural Model

Final Crystallographic Model
(CIF File)
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Workflow for 2,5-diiodothiophene crystal structure analysis.
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An X-ray diffraction experiment was performed at 180(2) K using an Oxford Diffraction XCalibur

Gemini diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).[4] The collected

diffraction intensities were integrated, and absorption corrections were applied based on

equivalent reflections using the CrysAlisPro software package.[4] The crystal structure was

subsequently solved using direct methods and refined to yield the final structural model.[4]

Conclusion
The crystal structure analysis of 2,5-diiodothiophene provides fundamental insights into its

solid-state properties. The molecule crystallizes in an orthorhombic system with weak

intermolecular interactions in its pure form.[4] However, its true utility is demonstrated in the

field of crystal engineering, where it functions as a highly effective halogen and chalcogen bond

donor, enabling the construction of complex supramolecular architectures.[1][2] The detailed

experimental protocols and crystallographic data presented here offer a solid foundation for

researchers and scientists in drug development and materials science to utilize 2,5-
diiodothiophene as a versatile molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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